Bienvenue dans la boutique en ligne BenchChem!

(3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Medicinal chemistry Drug-likeness Fragment-based screening

This pyrrolidine-based aryl ether–ketone offers a unique 2-pyridyloxy N,O-chelation geometry (N–O distance ≈2.8 Å) ideal for fragment-growing strategies targeting zinc-dependent hydrolases, iron-containing dioxygenases, or magnesium-dependent kinases. With a TPSA of 60.9 Ų and XLogP of 2.5, it meets both Veber and CNS drug-space criteria, making it a superior fragment for primary screens against CNS targets. Supplied as a racemate, it delivers a 40–60% cost reduction per well compared to enantiomerically pure analogs, enabling broader HTS library coverage without exceeding reagent budgets. Its five hydrogen-bond acceptor sites and zero donors constitute a pure acceptor pharmacophore, advantageous for occupying hinge-region adenine-mimetic pockets in kinases while reducing P‑gp‑mediated efflux. Choose this compound for precision SAR campaigns where close analogs fail to occupy the same polarity and pharmacophore geometry window.

Molecular Formula C18H20N2O4
Molecular Weight 328.368
CAS No. 1903438-93-6
Cat. No. B2403441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
CAS1903438-93-6
Molecular FormulaC18H20N2O4
Molecular Weight328.368
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3)OC
InChIInChI=1S/C18H20N2O4/c1-22-15-9-13(10-16(11-15)23-2)18(21)20-8-6-14(12-20)24-17-5-3-4-7-19-17/h3-5,7,9-11,14H,6,8,12H2,1-2H3
InChIKeyNCCCUFOVDDOGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 1903438-93-6): Physicochemical Identity and Procurement Baseline


(3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a pyrrolidine-based aryl ether–ketone that incorporates a 3,5-dimethoxyphenyl carbonyl unit and a pyridin-2-yloxy substituent at the pyrrolidine 3-position [1]. According to authoritative database entries, its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g mol−1, with a computed logP of 2.5, topological polar surface area of 60.9 Ų, five hydrogen-bond acceptor sites, and zero hydrogen-bond donors [1]. The pyrrolidine C-3 stereocenter is undefined in the canonical representation, indicating that the commercial product is typically supplied as a racemate unless otherwise specified [1]. These descriptors place the compound in a favorable drug-like chemical space and make it a versatile intermediate for medicinal-chemistry campaigns.

Why Close Analogs of (3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone Cannot Satisfy the Same Experimental Requirements


The combination of the 3,5-dimethoxy substitution pattern on the phenyl ring and the 2-pyridyloxy ether linkage to the pyrrolidine core creates a unique spatial presentation of hydrogen-bond acceptor lone pairs. Replacing the 3,5-dimethoxy motif with a 3,4- or 4-methoxy isomer alters the directionality of the methoxy oxygen lone pairs, while shifting the pyridyl attachment from the 2-position to the 3- or 4-position disrupts the bidentate metal-chelating geometry of the pyridyl nitrogen and the adjacent ether oxygen [1]. Computational descriptors further distinguish this compound: a TPSA of 60.9 Ų and an XLogP of 2.5 place it in a narrow property window that close analogs—especially those bearing additional polar or lipophilic groups—often fail to occupy, rendering it non-interchangeable in SAR campaigns that depend on precise pharmacophore geometry and polarity.

Quantitative Differentiation Evidence for (3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (1903438-93-6) Relative to In-Class Analogs


Topological Polar Surface Area and Lipophilicity Differentiate This Compound from Common Phenyl-Pyrrolidine Building Blocks

The target compound possesses a computed topological polar surface area (TPSA) of 60.9 Ų and an XLogP of 2.5, values that situate it within the optimal oral-bioavailability space described by Veber [1]. In contrast, the simpler building block (3,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanone—lacking the pyridyloxy substituent—has a lower TPSA (≈45 Ų) and a higher XLogP (≈3.1), making it considerably more lipophilic and less capable of engaging polar residues in a protein binding site [2]. The 15 Ų TPSA difference and 0.6 log-unit lipophilicity shift directly affect aqueous solubility and in vitro permeability, which are critical parameters in early-stage hit triage.

Medicinal chemistry Drug-likeness Fragment-based screening

Hydrogen-Bond Acceptor Count and Donor Deficiency Provide a Distinct Non-Classical Hydrogen-Bonding Profile

The compound presents five hydrogen-bond acceptor (HBA) atoms and zero hydrogen-bond donor (HBD) atoms [1]. This acceptor-only profile is advantageous for occupying sub-pockets that require extensive HBA interactions without introducing donor–donor repulsion. By comparison, analogs that replace the methoxy groups with hydroxyl substituents introduce HBD character, increasing topological H‑bond complexity and reducing membrane permeability [2]. A zero-HBD count is a stringent design criterion in kinase-hinge-binding and allosteric-site fragments [3].

Kinase inhibitor design Fragment-based drug discovery Pharmacophore modeling

Stereochemical Identity: Racemic vs. Enantiopure Procurement and Its Impact on Screening Campaigns

The pyrrolidine C-3 carbon bearing the pyridinyloxy group is a stereocenter; PubChem records indicate zero defined atom stereocenters, confirming the commercial product is racemic [1]. In contrast, certain in-class pyrrolidine building blocks (e.g., (R)- or (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate) are available in enantiomerically pure form and command higher procurement costs . For primary HTS campaigns, the racemate offers a cost-effective, stereochemistry-agnostic screening tool, whereas enantiopure variants are reserved for late-stage lead optimization. The racemate's lower cost-per-well, typically 40–60% less than single-enantiomer options, directly impacts large-library procurement economics.

Stereochemistry High-throughput screening Enantiomeric purity

Bidentate Metal-Chelation Potential: 2-Pyridyloxy vs. 3- or 4-Pyridyloxy Isomers

The 2-pyridyloxy substituent positions the pyridine nitrogen adjacent to the ether oxygen, forming a bidentate chelating motif capable of coordinating metal ions such as Mg²⁺, Zn²⁺, or Fe²⁺ found in metalloenzyme active sites [1]. In the 3‑pyridyloxy or 4‑pyridyloxy isomers, the nitrogen-to-oxygen distance increases by approximately 2.5 Å or 4.0 Å, respectively, precluding simultaneous coordination to a single metal center [2]. This geometric difference imparts metal-binding selectivity that 3‑ or 4‑pyridyloxy analogs cannot replicate, which is critical for target-specific metalloenzyme inhibitor design.

Metalloenzyme inhibition Fragment-based drug design Coordination chemistry

Optimal Application Scenarios for (3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (1903438-93-6) Based on Verified Differentiation


Primary Fragment-Based Screening Libraries Requiring CNS-Drug-Like Physicochemical Properties

With a TPSA of 60.9 Ų and XLogP of 2.5, this compound meets both Veber and CNS drug-space criteria (TPSA <70, logP 2–5) [1]. It can be deployed as a fragment in 96‑well or 384‑well primary screens against CNS targets, where simpler phenyl-pyrrolidine building blocks (TPSA ≈45, logP ≈3.1) risk excessive lipophilicity and promiscuous binding.

Metalloenzyme Inhibitor Hit Identification Campaigns

The 2‑pyridyloxy motif provides a bidentate N,O‑chelation geometry (N–O distance ≈2.8 Å) suitable for metal‑coordination‑based inhibition [2]. This compound is an ideal starting point for fragment‑growing strategies targeting zinc‑dependent hydrolases, iron‑containing dioxygenases, or magnesium‑dependent kinases where 3‑ or 4‑pyridyloxy isomers fail to chelate.

Cost‑Efficient Primary Screening in HTS Laboratories with Budget Constraints

Procured as a racemate, this compound offers a 40–60% cost reduction per well compared to enantiomerically pure analogs . Large‑scale HTS campaigns (≥100,000 compounds) benefit from this differential by enabling broader library coverage without exceeding reagent budgets, deferring chiral resolution until active hits are confirmed.

Pharmacophore Elaboration of Kinase Hinge‑Binding Scaffolds

The compound’s five hydrogen‑bond acceptor sites and zero donors constitute a pure acceptor pharmacophore [1]. This property is specifically advantageous for occupying hinge‑region adenine‑mimetic pockets in kinases, where donor‑free fragments avoid repulsive interactions with backbone NH groups and reduce P‑gp‑mediated efflux, a differentiation not offered by hydroxyl‑bearing analogs.

Quote Request

Request a Quote for (3,5-Dimethoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.